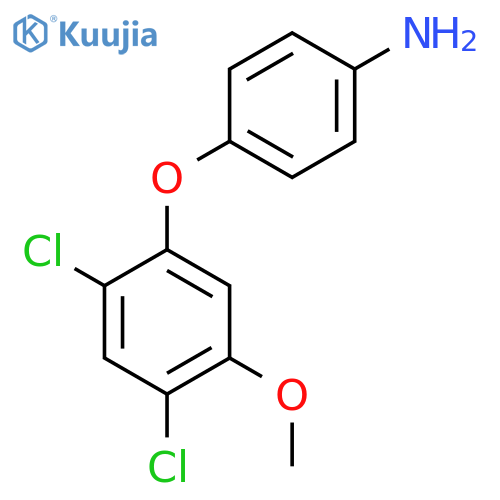Cas no 125138-50-3 (4-(2,4-Dichloro-5-methoxyphenoxy)aniline)

125138-50-3 structure
商品名:4-(2,4-Dichloro-5-methoxyphenoxy)aniline
CAS番号:125138-50-3
MF:C13H11Cl2NO2
メガワット:284.137941598892
CID:2085791
4-(2,4-Dichloro-5-methoxyphenoxy)aniline 化学的及び物理的性質
名前と識別子
-
- 4-(2,4-Dichloro-5-methoxyphenoxy)aniline
-
- インチ: 1S/C13H11Cl2NO2/c1-17-12-7-13(11(15)6-10(12)14)18-9-4-2-8(16)3-5-9/h2-7H,16H2,1H3
- InChIKey: YFZJGOSUXAYGIV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C(C=C1OC1C=CC(=CC=1)N)OC)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 259
- トポロジー分子極性表面積: 44.5
4-(2,4-Dichloro-5-methoxyphenoxy)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D435075-100mg |
4-(2,4-Dichloro-5-methoxyphenoxy)aniline |
125138-50-3 | 100mg |
$ 603.00 | 2023-09-07 | ||
| TRC | D435075-25mg |
4-(2,4-Dichloro-5-methoxyphenoxy)aniline |
125138-50-3 | 25mg |
$ 201.00 | 2023-09-07 | ||
| TRC | D435075-250mg |
4-(2,4-Dichloro-5-methoxyphenoxy)aniline |
125138-50-3 | 250mg |
$ 1179.00 | 2023-09-07 |
4-(2,4-Dichloro-5-methoxyphenoxy)aniline 関連文献
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
125138-50-3 (4-(2,4-Dichloro-5-methoxyphenoxy)aniline) 関連製品
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
